molecular formula C24H26N2O2 B11390088 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11390088
M. Wt: 374.5 g/mol
InChI Key: HIGLSCZYVMEGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound that features a combination of furan, pyrrolidine, and diphenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under appropriate conditions.

    Reduction: The compound can be reduced to modify the furan or pyrrolidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide would depend on its specific interactions with molecular targets. The furan and pyrrolidine rings could interact with enzymes or receptors, potentially modulating their activity. The diphenylacetamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is unique due to the combination of its three distinct moieties, which may confer unique pharmacological properties and chemical reactivity compared to other compounds with only one or two of these features.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H26N2O2/c27-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)25-18-21(22-14-9-17-28-22)26-15-7-8-16-26/h1-6,9-14,17,21,23H,7-8,15-16,18H2,(H,25,27)

InChI Key

HIGLSCZYVMEGTR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.